Fmoc-NH-PEG11-CH2COOH

Catalog No.
S8390110
CAS No.
M.F
C39H59NO15
M. Wt
781.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-NH-PEG11-CH2COOH

Product Name

Fmoc-NH-PEG11-CH2COOH

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

Molecular Formula

C39H59NO15

Molecular Weight

781.9 g/mol

InChI

InChI=1S/C39H59NO15/c41-38(42)32-54-30-29-53-28-27-52-26-25-51-24-23-50-22-21-49-20-19-48-18-17-47-16-15-46-14-13-45-12-11-44-10-9-40-39(43)55-31-37-35-7-3-1-5-33(35)34-6-2-4-8-36(34)37/h1-8,37H,9-32H2,(H,40,43)(H,41,42)

InChI Key

SFAFLCDMDCLRMS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O

Fmoc-NH-PEG11-CH2COOH is a polyethylene glycol (PEG) derivative characterized by an Fmoc (9-fluorenylmethoxycarbonyl) protected amine and a terminal carboxylic acid group. This compound is notable for its hydrophilic properties due to the PEG spacer, which enhances solubility in aqueous environments. The molecular formula is C33H47NO12C_{33}H_{47}NO_{12} with a molecular weight of approximately 649.73 g/mol . Its structure allows for various applications in biochemistry and medicinal chemistry, particularly in drug delivery systems and bioconjugation.

The Fmoc group can be removed under basic conditions, yielding a free amine that is reactive towards various electrophiles, allowing further conjugation. The terminal carboxylic acid can participate in amide bond formation with primary amines in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) . This reactivity makes Fmoc-NH-PEG11-CH2COOH suitable for synthesizing diverse bioconjugates.

Fmoc-NH-PEG11-CH2COOH exhibits significant biological relevance, particularly in the development of PROTACs (proteolysis-targeting chimeras). These compounds leverage ubiquitin-proteasome pathways to selectively degrade target proteins, which is vital for therapeutic applications in cancer and other diseases . The hydrophilic nature of the PEG moiety aids in improving the pharmacokinetic properties of drug candidates by enhancing solubility and stability.

The synthesis of Fmoc-NH-PEG11-CH2COOH typically involves the following steps:

  • Preparation of PEG Linker: The PEG backbone is synthesized through polymerization methods, ensuring it has the desired molecular weight.
  • Fmoc Protection: The amine group on the PEG is protected using Fmoc anhydride to prevent premature reactions.
  • Carboxylation: A terminal carboxylic acid group is introduced, often through direct functionalization or by reacting with suitable reagents.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for research applications .

Fmoc-NH-PEG11-CH2COOH has a wide array of applications:

  • Drug Delivery: Enhances the solubility and bioavailability of therapeutic agents.
  • Bioconjugation: Facilitates the attachment of drugs to proteins or peptides.
  • PROTAC Development: Serves as a linker in constructing PROTACs for targeted protein degradation.
  • Nanotechnology: Used in creating nanocarriers for drug delivery systems .

Interaction studies involving Fmoc-NH-PEG11-CH2COOH focus on its ability to form stable conjugates with various biomolecules. These studies often utilize techniques such as surface plasmon resonance and fluorescence spectroscopy to assess binding affinities and kinetics. The PEG spacer significantly influences interaction dynamics, often enhancing solubility and reducing non-specific binding .

Several compounds share structural similarities with Fmoc-NH-PEG11-CH2COOH, each possessing unique attributes:

Compound NameStructure FeaturesUnique Attributes
Fmoc-NH-PEG8-CH2COOHShorter PEG chainIncreased hydrophobicity
Fmoc-NH-PEG1-COOHShortest PEG chainHigher reactivity due to less steric hindrance
Fmoc-NH-PEG12-CH2COOHLonger PEG chainEnhanced solubility but may reduce binding efficiency
Fmoc-NH-BiotinContains biotin moietySpecific targeting capabilities in biological systems

Each compound's unique properties dictate its suitability for specific applications, making Fmoc-NH-PEG11-CH2COOH particularly valuable in contexts requiring balanced solubility and reactivity.

XLogP3

1

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

2

Exact Mass

781.38847018 g/mol

Monoisotopic Mass

781.38847018 g/mol

Heavy Atom Count

55

Dates

Modify: 2024-01-05

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